1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Overview
Description
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone typically involves multiple steps. One common method involves the reaction of 1,2,4-triazolo[4,3-a]pyridine derivatives with appropriate thiol compounds under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyridine moiety, often facilitated by bases or catalysts
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bases like sodium hydroxide or catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent. .
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its anticancer and antimicrobial properties.
Uniqueness
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of triazolopyridine and dibenzoazepine moieties provides a versatile scaffold for drug development, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c27-21(15-28-22-24-23-20-11-5-6-14-25(20)22)26-18-9-3-1-7-16(18)12-13-17-8-2-4-10-19(17)26/h1-11,14H,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHUGNSQMQMSFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C5N4C=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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